molecular formula C10H11ClO B1314391 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran CAS No. 96126-97-5

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran

Cat. No.: B1314391
CAS No.: 96126-97-5
M. Wt: 182.64 g/mol
InChI Key: SWTJGRNSQWJYMD-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring.

Preparation Methods

The synthesis of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-3-chloropropionic acid with phenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired dihydrobenzofuran ring .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. These methods often require rigorous control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-2,2-dimethylbenzofuran-3-one, while reduction may produce this compound-3-ol .

Scientific Research Applications

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran: Lacks the chlorine and methyl substitutions, resulting in different chemical and biological properties.

    6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2,2-Dimethyl-2,3-dihydrobenzofuran:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTJGRNSQWJYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537230
Record name 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96126-97-5
Record name 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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